molecular formula C19H11FN6O B2578409 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile CAS No. 2034340-82-2

3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile

Cat. No.: B2578409
CAS No.: 2034340-82-2
M. Wt: 358.336
InChI Key: KCBNZYHVXGYTEM-UHFFFAOYSA-N
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Description

3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile is a complex organic compound that features a combination of fluorophenyl, oxadiazole, pyrimidine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting 2-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the 1,2,4-oxadiazole ring.

    Synthesis of the Pyrimidine Derivative: The oxadiazole derivative is then reacted with 4-chloropyrimidine in the presence of a base such as potassium carbonate to form the pyrimidine ring.

    Coupling with Benzonitrile: Finally, the pyrimidine derivative is coupled with 3-aminobenzonitrile using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorophenyl and oxadiazole moieties.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound is investigated for its potential medicinal properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
  • 3-((5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile
  • 3-((5-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile

Uniqueness

The uniqueness of 3-((5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)benzonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN6O/c20-16-7-2-1-6-14(16)18-25-19(27-26-18)15-10-22-11-23-17(15)24-13-5-3-4-12(8-13)9-21/h1-8,10-11H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBNZYHVXGYTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NC4=CC=CC(=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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